
methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The molecule also contains a carbamate group, which is often found in pesticides and drugs due to its reactivity and versatility .
Molecular Structure Analysis
The molecule contains several functional groups, including a carbamate, a sulfonamide, and a cyclopropane ring. These groups can greatly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
Carbamates and sulfonamides are both reactive groups. Carbamates can undergo hydrolysis to form alcohols and isocyanates . Sulfonamides can participate in a variety of reactions, including displacement reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, sulfonamides are typically crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
A series of compounds, including those related to the given chemical structure, have been synthesized and evaluated for their antileukemic activity. For example, bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines demonstrated in vivo activity against P388 lymphocytic leukemia, highlighting the potential therapeutic applications of these compounds in leukemia treatment (Anderson et al., 1988).
Molecular Complexity and Transformations
Research has also delved into the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, a key structural feature in the chemical family of interest. These studies aim at rapidly generating molecular complexity, offering insights into the synthesis strategies that could be applied to compounds like the one (Shi et al., 2012).
Synthesis of Related Compounds
Efforts to synthesize dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines and related structures have been documented, showcasing the chemical versatility and potential applications of these compounds in various domains, including medicinal chemistry (White & Baker, 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAAUFMSPKNFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
![4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B2397524.png)
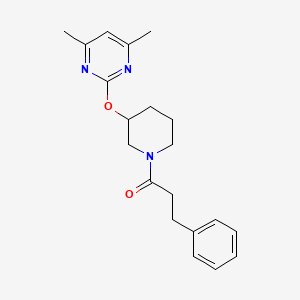
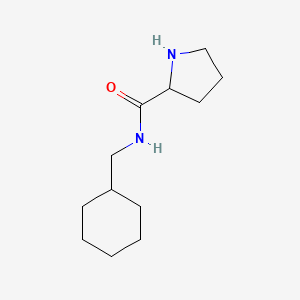
![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)

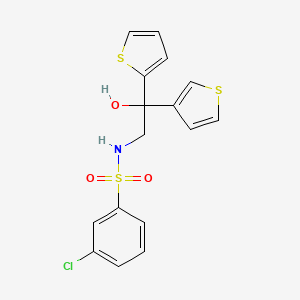
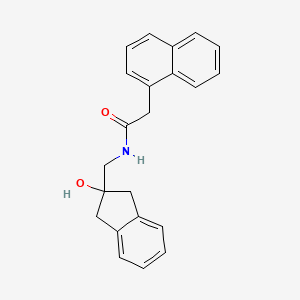
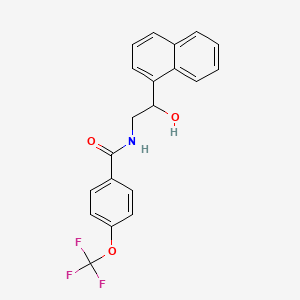
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
